(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid
CAS No.: 125324-00-7
Cat. No.: VC21549183
Molecular Formula: C15H20ClNO4
Molecular Weight: 313.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125324-00-7 |
|---|---|
| Molecular Formula | C15H20ClNO4 |
| Molecular Weight | 313.77 g/mol |
| IUPAC Name | (2R)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m1/s1 |
| Standard InChI Key | GVKQCRRZMAVASQ-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)Cl)C(=O)O |
| SMILES | CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Structure
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid possesses a complex molecular architecture characterized by several key structural elements. The backbone consists of an amino acid framework with a carboxylic acid group and a tertiary amino group that has been modified with both a methyl substituent and a tert-butoxycarbonyl protecting group. The side chain features a 4-chlorophenyl moiety connected to the alpha carbon via a methylene bridge. The alpha carbon exhibits R-configuration, which determines the three-dimensional orientation of all substituents and is crucial for its specific chemical reactivity and biological recognition .
Physical Properties
Stock Solution Preparation
The preparation of stock solutions for (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid requires precise calculations to achieve desired molarities. The following table provides guidance for preparing solutions at different concentrations:
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.1869 mL | 15.9347 mL | 31.8695 mL |
| 5 mM | 0.6374 mL | 3.1869 mL | 6.3739 mL |
| 10 mM | 0.3187 mL | 1.5935 mL | 3.1869 mL |
Applications and Research Uses
Peptide Chemistry Applications
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid serves as a valuable building block in peptide chemistry, particularly for the incorporation of N-methylated amino acid residues into peptide sequences. N-methylation of peptide bonds represents a significant modification strategy in medicinal chemistry that can confer several advantageous properties to peptides:
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Enhanced proteolytic stability due to the N-methyl group blocking enzyme recognition
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Altered conformational preferences that can impact receptor binding
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Increased membrane permeability, improving bioavailability
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Modified hydrogen bonding capabilities affecting both solubility and target interactions
The Boc protection strategy is particularly compatible with solid-phase peptide synthesis protocols that utilize acid-labile linkers, making this compound especially useful in such synthetic contexts.
Pharmaceutical Research
The incorporation of N-methylated amino acids containing halogenated aromatic residues into peptides and peptidomimetics has become increasingly important in drug discovery programs. The 4-chlorophenyl moiety can enhance binding to target proteins through:
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Halogen bonding interactions with protein targets
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Increased lipophilicity enhancing membrane permeability
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Metabolic stability through blocking potential oxidation sites
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Altered electronic properties affecting binding affinity
These properties make (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid a valuable building block for medicinal chemists developing new pharmaceutical compounds with improved pharmacological profiles.
Chemical Biology Applications
Patent information suggests potential applications in peptide-nucleic acid complex formation , indicating that compounds structurally related to (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(4-chlorophenyl)propanoic acid may find applications in chemical biology research. The controlled incorporation of modified amino acids into peptides that interact with nucleic acids represents an important research area for understanding and manipulating biological processes.
The specific stereochemistry (R-configuration) of the compound becomes particularly important in these applications, as biological recognition processes are highly stereoselective, and the three-dimensional arrangement of functional groups directly impacts molecular recognition events.
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